molecular formula C21H29BrN4O3S B2823540 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide CAS No. 422288-18-4

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide

Cat. No.: B2823540
CAS No.: 422288-18-4
M. Wt: 497.45
InChI Key: WZLWEYOVUZVDGD-UHFFFAOYSA-N
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Description

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a bromine atom, a sulfanylidene group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core is synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.

    Introduction of the Bromine Atom: Bromination of the quinazoline core is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Sulfanylidene Group: The sulfanylidene group is introduced via a thiolation reaction, typically using a thiol reagent.

    Coupling with Hexanamide: The final step involves coupling the brominated, thiolated quinazoline core with N-(3-morpholin-4-ylpropyl)hexanamide through an amide bond formation reaction, often facilitated by coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties may enhance the efficiency or selectivity of industrial reactions.

Mechanism of Action

The mechanism of action of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide
  • 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

Uniqueness

Compared to similar compounds, 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide stands out due to the presence of the morpholine moiety. This structural feature may enhance its solubility, bioavailability, or binding affinity to specific targets, making it a unique and valuable compound in scientific research and industrial applications.

Biological Activity

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide is a synthetic organic compound belonging to the quinazolinone class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infections. The unique structural features of this compound, including a bromine substituent and a sulfanylidene group, contribute to its biological activity.

Structural Characteristics

The molecular formula of the compound is C18H24BrN3O2S, with a molecular weight of approximately 421.37 g/mol. The structure includes:

  • A quinazolinone core which is pivotal for its biological activity.
  • A bromo substituent that may enhance the compound's reactivity and interaction with biological targets.
  • A morpholine moiety that could influence its pharmacokinetic properties.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. Specifically, compounds similar to 6-(6-bromo-4-oxo-2-sulfanylidene) have been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD biosynthesis. This inhibition leads to cytotoxic effects against various cancer cell lines, making it a candidate for further exploration in oncology .

Table 1: Anticancer Activity of Related Compounds

Compound NameMechanism of ActionCancer Types Targeted
6-Bromoquinazoline DerivativesNAMPT inhibitionVarious solid tumors
4-OxoquinazolineInduction of apoptosisLeukemia, breast cancer
2-SulfanylidenequinazolinonesCell cycle arrestLung cancer

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. Similar quinazolinone derivatives have been reported to possess antibacterial properties against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival .

Table 2: Antimicrobial Activity of Quinazolinone Derivatives

Compound NameTarget BacteriaActivity
4-Aminoquinazoline DerivativesStaphylococcus aureusBactericidal
6-BromoquinazolineE. coliInhibitory
2-SulfanylidenequinazolineStreptococcus pneumoniaeBacteriostatic

The proposed mechanism of action for 6-(6-bromo-4-oxo-2-sulfanylidene) involves:

  • Enzyme Inhibition : Binding to active sites or allosteric sites on target enzymes, particularly NAMPT, leading to altered substrate access.
  • Cellular Interaction : Modulation of signal transduction pathways through interactions with cellular receptors.
  • Chemical Reactivity : The presence of the sulfanylidene group may allow for redox reactions, enhancing the compound's biological effects .

Case Studies

A study conducted on a series of quinazolinone derivatives, including the target compound, assessed their cytotoxic effects on various cancer cell lines. The results demonstrated that compounds with similar structural features exhibited significant growth inhibition in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, suggesting that structural modifications could enhance potency .

Another investigation focused on the antimicrobial efficacy of quinazolinone derivatives against resistant strains of bacteria. The study highlighted that certain modifications in the side chains significantly improved antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential for developing new antibiotics based on this scaffold .

Properties

CAS No.

422288-18-4

Molecular Formula

C21H29BrN4O3S

Molecular Weight

497.45

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide

InChI

InChI=1S/C21H29BrN4O3S/c22-16-6-7-18-17(15-16)20(28)26(21(30)24-18)10-3-1-2-5-19(27)23-8-4-9-25-11-13-29-14-12-25/h6-7,15H,1-5,8-14H2,(H,23,27)(H,24,30)

InChI Key

WZLWEYOVUZVDGD-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

solubility

not available

Origin of Product

United States

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